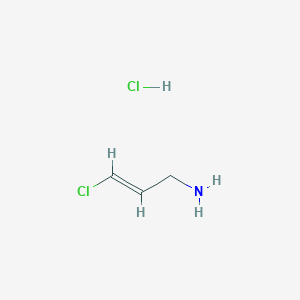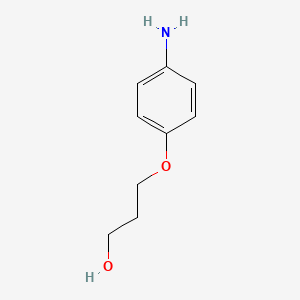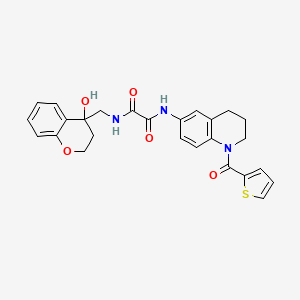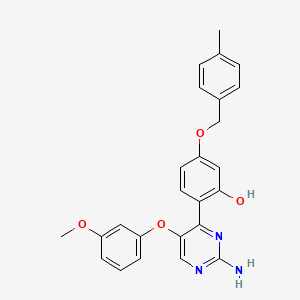
2-Chloro-3-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methoxyquinoline is a chemical compound with the molecular weight of 193.63 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 2-Chloro-3-methoxyquinoline and its analogs has been a topic of interest in recent years . The synthesis often involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methoxyquinoline is represented by the InChI code1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3 . This indicates that the compound is a weakly basic tertiary amine synthetic antimalarial agent which is a 4-aminoquinoline derivative . Chemical Reactions Analysis
The chemistry of 2-Chloro-3-methoxyquinoline and related analogs has been explored in recent years . The reactions are classified as addition, reduction, condensation, and substitution reactions .Physical And Chemical Properties Analysis
2-Chloro-3-methoxyquinoline is a powder with a melting point of 80-81 degrees Celsius .Aplicaciones Científicas De Investigación
Antimicrobial Activity
“2-Chloro-3-methylquinoxaline” has been used as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity . This compound has been used to synthesize various quinoxaline derivatives by replacing the C-2 chlorine with an ether linkage attached to a benzene ring possessing an aldehyde or a free amino group .
Drug Design
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . “2-Chloro-3-methoxyquinoline” being a derivative of quinoline, can be used in the design of new drugs.
Synthesis of New Compounds
“2-Chloro-3-methylquinoxaline” has been used as a starting point for the synthesis of new compounds . By replacing the chlorine at C-2 with an ether linkage attached to a benzene ring, new quinoxaline derivatives have been synthesized .
Antifungal Activity
Compounds containing the quinoxaline nucleus, such as “2-Chloro-3-methoxyquinoline”, exhibit a broad spectrum of biological activity including antifungal properties .
Antiviral Activity
Quinoxaline derivatives, including “2-Chloro-3-methoxyquinoline”, have been found to possess antiviral properties .
Anticancer Activity
Quinoxaline derivatives, including “2-Chloro-3-methoxyquinoline”, have been found to possess anticancer properties .
Antituberculosis Activity
Quinoxaline derivatives, including “2-Chloro-3-methoxyquinoline”, have been found to possess antituberculosis properties .
Anti-Inflammatory Properties
Quinoxaline derivatives, including “2-Chloro-3-methoxyquinoline”, have been found to possess anti-inflammatory properties .
Mecanismo De Acción
Target of Action
It is known that quinoline derivatives, such as chloroquine, primarily target heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the parasite by converting toxic heme to non-toxic hemazoin .
Mode of Action
Chloroquine, a related quinoline derivative, inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, leading to the death of the parasite .
Biochemical Pathways
Quinoline derivatives are known to interfere with the heme detoxification pathway in plasmodium species . This interference disrupts the parasite’s ability to neutralize the toxic heme released during hemoglobin digestion, leading to its death .
Pharmacokinetics
Quinoline derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted primarily in the urine .
Result of Action
The inhibition of heme polymerase by quinoline derivatives leads to the accumulation of toxic heme within the parasite, resulting in its death .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of quinoline derivatives .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-3-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFQNJGPOSEULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2N=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006073.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B3006074.png)


![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3006080.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B3006081.png)



![2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide](/img/structure/B3006087.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3006090.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide](/img/structure/B3006093.png)
